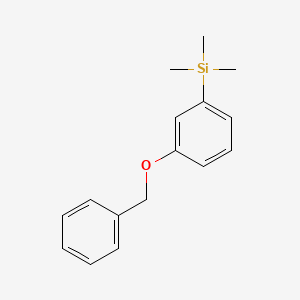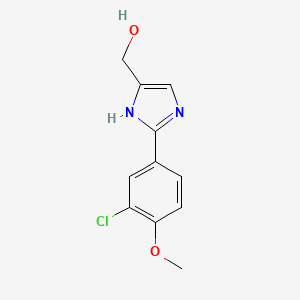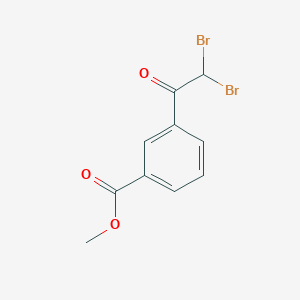
Methyl 3-(2,2-dibromoacetyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2,2-dibromoacetyl)benzoate is a chemical compound with the molecular formula C10H8Br2O3 and a molecular weight of 335.98 g/mol . It is an ester derivative of benzoic acid and contains two bromine atoms attached to the acetyl group. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(2,2-dibromoacetyl)benzoate can be synthesized through the bromination of methyl 3-acetylbenzoate. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the acetyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2,2-dibromoacetyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a solvent like dimethylformamide (DMF).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of methyl 3-(2,2-dibromoethyl)benzoate or methyl 3-(2-bromoethyl)benzoate.
Oxidation: Formation of 3-(2,2-dibromoacetyl)benzoic acid or other oxidized derivatives.
Applications De Recherche Scientifique
Methyl 3-(2,2-dibromoacetyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-(2,2-dibromoacetyl)benzoate involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence its reactivity and interactions with other molecules. The ester group can undergo hydrolysis to release the corresponding acid, which can further participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-acetylbenzoate
- Methyl 3-(2-bromoacetyl)benzoate
- Methyl 3-(2,2-dichloroacetyl)benzoate
Uniqueness
The dibromoacetyl group provides distinct chemical properties compared to other similar compounds, making it valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C10H8Br2O3 |
|---|---|
Poids moléculaire |
335.98 g/mol |
Nom IUPAC |
methyl 3-(2,2-dibromoacetyl)benzoate |
InChI |
InChI=1S/C10H8Br2O3/c1-15-10(14)7-4-2-3-6(5-7)8(13)9(11)12/h2-5,9H,1H3 |
Clé InChI |
DVXDEXLEBZYZJR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC(=C1)C(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




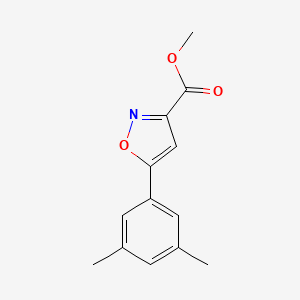
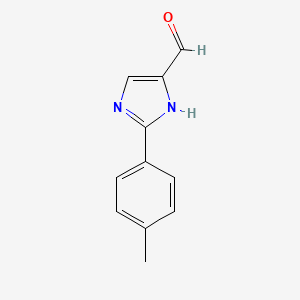
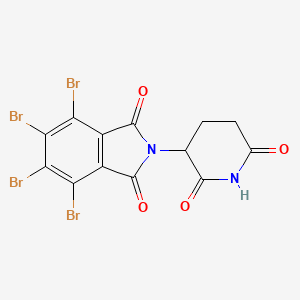
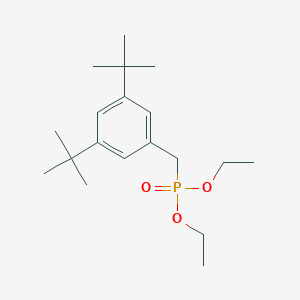
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13691584.png)

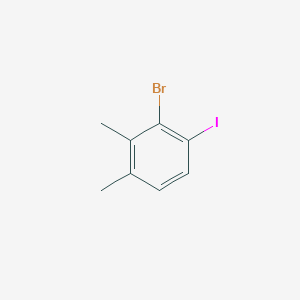
![8-[(S)-1-Phenylethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13691614.png)
